4-Hydroxy-2-methylcyclopent-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

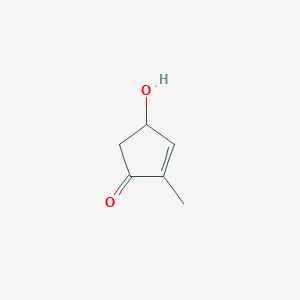

4-Hydroxy-2-methylcyclopent-2-en-1-one is a versatile organic compound with the molecular formula C6H8O2. This compound is characterized by a cyclopentene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to the second carbon atom.

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

4-Hydroxy-2-methylcyclopent-2-en-1-one has a wide range of applications in scientific research, including:

Comparación Con Compuestos Similares

4-Hydroxy-2-methylcyclopent-2-en-1-one is similar to other cyclopentenone derivatives, such as:

Actividad Biológica

4-Hydroxy-2-methylcyclopent-2-en-1-one (also known as 4-hydroxy-2-methylcyclopent-2-enone or simply 4-HMCP) is a compound with significant biological activity. It belongs to the class of cyclopentenones, which are known for their diverse pharmacological properties. This article reviews the biological activities of 4-HMCP, including its synthesis, mechanisms of action, and potential therapeutic applications.

4-HMCP has the molecular formula C6H8O2 and is characterized by a cyclopentene ring with a hydroxyl group and a methyl substituent. The structure contributes to its reactivity and biological interactions.

Antitumor Activity

Research indicates that 4-HMCP exhibits antitumor properties , particularly through its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Effects

4-HMCP has shown antimicrobial activity against several bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects . It may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Cytotoxicity and Selectivity

Studies have reported on the cytotoxic effects of 4-HMCP on specific cancer cells while sparing normal cells, indicating a degree of selectivity that is desirable in cancer therapeutics .

The biological activities of 4-HMCP are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to apoptosis.

- Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly in cancer cells.

- Modulation of Signaling Pathways : 4-HMCP influences various signaling pathways involved in cell survival and death, such as the MAPK and PI3K/Akt pathways .

Synthesis

The synthesis of 4-HMCP typically involves several steps starting from simple organic precursors. A notable synthetic route includes the use of cyclopentenone derivatives through thermal isomerization and hydrolysis processes .

Synthesis Overview Table

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Isomerization | Heat | High |

| 2 | Hydrolysis | Acidic | Moderate |

| 3 | Epoxidation | Basic | High |

Case Study 1: Antitumor Activity

A study conducted on lung cancer cell lines showed that treatment with 4-HMCP resulted in a significant reduction in cell viability. The mechanism was linked to increased levels of ROS and activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that 4-HMCP exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

Propiedades

IUPAC Name |

4-hydroxy-2-methylcyclopent-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-5(7)3-6(4)8/h2,5,7H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAULTQZSJKLPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472981 |

Source

|

| Record name | 2-Cyclopenten-1-one, 4-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23535-17-3 |

Source

|

| Record name | 2-Cyclopenten-1-one, 4-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.